molecular formula C18H19Cl2N3O3 B11066068 [4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B11066068
M. Wt: 396.3 g/mol
InChI Key: KHGPVVVBJRNTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3,5-DICHLORO-2-PYRIDYL)PIPERAZINOMETHANONE is a complex organic molecule that features a piperazine ring substituted with a dichloropyridyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DICHLORO-2-PYRIDYL)PIPERAZINOMETHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the reagents and conditions used.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DICHLORO-2-PYRIDYL)PIPERAZINOMETHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The dichloropyridyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3,5-DICHLORO-2-PYRIDYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3,5-DICHLORO-2-PYRIDYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with specific molecular targets. The dichloropyridyl group may interact with enzyme active sites or receptor binding pockets, while the piperazine ring can enhance binding affinity and specificity. The dimethoxyphenyl group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-Dichloro-4-pyridinecarboxaldehyde]
  • [2,4,6-Trichlorophenyl)methyl radical]
  • [Indole derivatives]

Uniqueness

4-(3,5-DICHLORO-2-PYRIDYL)PIPERAZINOMETHANONE: is unique due to its combination of a piperazine ring with both a dichloropyridyl and a dimethoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19Cl2N3O3

Molecular Weight

396.3 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H19Cl2N3O3/c1-25-15-4-3-12(9-16(15)26-2)18(24)23-7-5-22(6-8-23)17-14(20)10-13(19)11-21-17/h3-4,9-11H,5-8H2,1-2H3

InChI Key

KHGPVVVBJRNTPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.